molecular formula C13H14N2O4 B572967 Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate CAS No. 1226776-92-6

Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Cat. No.: B572967
CAS No.: 1226776-92-6
M. Wt: 262.265
InChI Key: NAXXLPOSQSYXEK-UHFFFAOYSA-N
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Description

Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate (CAS: 1226776-92-6) is a high-value chemical building block extensively used in medicinal chemistry and drug discovery research. This compound features a privileged pyrazolo[1,5-a]pyridine scaffold, a heterocyclic system recognized for its significant pharmacological potential . The presence of two ester groups at the 2 and 3 positions makes it a versatile and key intermediate for the synthesis of a diverse range of more complex molecules through further chemical transformations . The pyrazolo[1,5-a]pyridine core is a common structural motif in active pharmaceutical ingredients and is known to be a scaffold in compounds with a variety of biological activities . As a synthetic intermediate, our high-purity this compound enables researchers to efficiently develop novel compounds for screening against various therapeutic targets. It is supplied and guaranteed to be a minimum of 95-97% pure . This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-3-18-12(16)10-9-7-5-6-8-15(9)14-11(10)13(17)19-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXXLPOSQSYXEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2N=C1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20705207
Record name Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226776-92-6
Record name 2,3-Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1226776-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20705207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The most widely documented method involves a [3+2] cycloaddition between propargylamine (I) and diethyl butynedioate (II) in ethanol, catalyzed by hydrogen peroxide. This one-pot reaction proceeds via a radical-mediated pathway, where hydrogen peroxide oxidizes propargylamine to generate a nitrile oxide intermediate. Subsequent cyclization with diethyl butynedioate forms the pyridine core, followed by esterification to yield the target compound (III).

Key reaction parameters include:

  • Temperature : 60–70°C (optimal at 65°C).

  • Molar Ratio : Propargylamine:diethyl butynedioate:hydrogen peroxide = 1:1:1.5.

  • Solvent : Ethanol, which facilitates both solubility and intermediate stabilization.

A representative procedure yields 36.6 g (82%) of product after 12 hours, with purity confirmed by 1H^1H NMR (δ\delta 8.73 ppm, d, J=3.9 Hz) and HRMS (m/zm/z 224.0921).

Purification and Scalability

Post-reaction workup involves:

  • Ethanol Recovery : Distillation under atmospheric pressure.

  • Liquid-Liquid Extraction : Ethyl acetate/water partitioning to remove polar byproducts.

  • Vacuum Distillation : Isolation of the product at 165–170°C (6 mmHg).

This method scales linearly to 100 g batches without yield reduction, making it industrially viable.

Halo-Keto Ester Condensation Route

Substrate Selection and Reactivity

US Patent 4,723,011 discloses an alternative approach using α-halo-β-keto esters (e.g., ethyl 2-chloroacetoacetate) and ethacrolein. The reaction proceeds via a Michael addition-cyclization sequence, where ethacrolein acts as a dienophile. Ammonium acetate facilitates imine formation, directing regioselective pyridine ring closure.

Critical Parameters

  • Solvent : Acetonitrile, optimal for stabilizing charged intermediates.

  • Temperature : Reflux conditions (82°C) for 16 hours.

  • Stoichiometry : Equimolar ratios prevent oligomerization.

This method produces 12.7 g of product after chromatography (9:1 hexane:ethyl acetate), though yield quantification is unspecified.

Limitations and Byproduct Formation

Side products include:

  • Dimethyl Analogues : Formed when methanol substitutes ethanol.

  • Propyl Esters : Generated with dipropyl 3-chloro-2-oxobutanedioate in propanol.

Chromatographic purification is essential, reducing process greenness compared to distillation-based methods.

Sonochemical [3+2] Annulation Strategy

Ultrasound-Assisted Synthesis

A catalyst-free sonochemical protocol achieves 54–89% yields by accelerating the [3+2] cycloaddition between 1-amino-2(1H)-pyridine-2-imines and acetylenedicarboxylates. Ultrasound irradiation (40 kHz) enhances mass transfer, reducing reaction time from 18 hours (thermal) to 45 minutes.

Typical Procedure

  • Reactants : 1-amino-2(1H)-pyridine-2-imine (5 mmol) + dimethyl acetylenedicarboxylate (5 mmol).

  • Conditions : Ethanol, 85°C, O2_2 atmosphere.

  • Workup : Cooling-induced crystallization, recrystallization from ethanol.

Mechanistic Insights

Sonication promotes:

  • Cavitation : Generates microjets that disrupt solvent layers, improving reactant collision frequency.

  • Regioselectivity : Ultrasound suppresses competing pathways, favoring pyrazolo[1,5-a]pyridine formation.

X-ray crystallography confirms structure (Figures 3–6 in ref. 6), with 13C^13C NMR showing distinct carbonyl signals at 165.28 and 164.24 ppm.

Comparative Analysis of Methodologies

Environmental and Economic Considerations

  • Cycloaddition : Uses ethanol (renewable solvent) but requires H2_2O2_2, increasing oxidation risk.

  • Sonochemical : Energy-intensive ultrasound offsets gains in time/yield.

  • Halo-Keto : Acetonitrile (toxic) necessitates rigorous waste treatment.

Analytical Characterization and Validation

Spectroscopic Data

  • 1H^1H NMR (CDCl3_3) : δ 8.73 (d, J=3.9 Hz, 1H), 4.44 (q, J=7.2 Hz, 2H).

  • HRMS : [M+H]+^+ calcd. 224.0923, found 224.0921.

  • X-ray Diffraction : Crystallographic data confirms planar pyridine ring (dπ-spacing = 1.34 Å) .

Chemical Reactions Analysis

Types of Reactions

Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

1. Kinase Inhibition

One of the primary applications of diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate lies in its potential as a selective inhibitor of protein kinases. Protein kinases play crucial roles in cellular signaling pathways that regulate growth and differentiation. Dysregulation of these kinases is implicated in numerous diseases, including cancer. The compound has shown promise in inhibiting AXL and c-MET kinases, which are associated with tumor progression and metastasis.

  • AXL Kinase : AXL is involved in various cellular processes such as proliferation and survival. Inhibition of AXL can lead to reduced tumor growth and improved responses to therapies targeting other pathways .
  • c-MET Kinase : Similar to AXL, c-MET is implicated in cancer progression. This compound has been identified as a potential therapeutic agent against cancers that overexpress c-MET .

2. Selectivity and Mechanism of Action

Research indicates that modifications to the diethyl pyrazolo[1,5-a]pyridine framework can enhance selectivity for specific kinases. For instance, studies have demonstrated that certain derivatives exhibit improved binding affinity for CK2 (Casein Kinase 2), which is involved in cell cycle regulation and apoptosis .

Synthetic Methodologies

1. Sonochemical Synthesis

A novel sonochemical approach has been developed for synthesizing this compound. This method employs ultrasonic irradiation to facilitate chemical reactions under mild conditions, leading to high yields and regioselectivity. The synthesis typically involves the reaction of 1-amino-2(1H)-pyridine derivatives with dimethyl acetylenedicarboxylate .

Table 1: Comparative Yields from Different Synthetic Methods

MethodYield (%)Conditions
Conventional Heating5485 °C
Sonochemical Synthesis>80Room temperature

2. Green Chemistry Approaches

Recent trends emphasize the importance of green chemistry in synthesizing pharmaceuticals. The use of eco-friendly solvents and catalysts in the synthesis of this compound aligns with these principles, reducing environmental impact while maintaining efficiency .

Case Studies

Case Study 1: Inhibition of AXL Kinase

In a study published in a peer-reviewed journal, this compound was tested against a panel of kinases. The results indicated that the compound effectively inhibited AXL kinase activity at nanomolar concentrations. This finding supports its potential use as an anticancer agent targeting AXL-dependent pathways.

Case Study 2: Selective CK2 Inhibitors

Another research project focused on optimizing derivatives of this compound for CK2 inhibition. The study found that specific modifications significantly increased selectivity and potency against CK2 compared to off-target kinases like PIM and DAPK. The binding interactions were elucidated through crystallography studies which provided insights into the structure-activity relationship (SAR) of these compounds .

Mechanism of Action

The mechanism of action of diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes, such as kinases, by binding to their active sites. This binding disrupts the normal function of the enzyme, leading to therapeutic effects such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Table 1: Comparison of Diethyl and Dimethyl Esters

Property Diethyl Ester Dimethyl Ester
Molecular Formula C₁₃H₁₄N₂O₄ C₁₁H₁₀N₂O₄
Molar Mass (g/mol) 262.26 234.21
Synthesis Yield ~43% 76%
Hazard Profile H302, H315, H319, H335 H302, H315, H319, H335

Phosphonate Derivatives

  • Example : Tetraethyl (6-methylpyrazolo[1,5-a]pyridine-2,3-diyl)bis(phosphonate) .
  • Key Differences: Functional Groups: Phosphonate esters replace carboxylates, enhancing metal-binding capacity and altering electronic properties. Synthesis: Oxidative [3+2] cycloaddition of alkynylphosphonates with heterocyclic N-imines yields inseparable isomer mixtures (48% yield) . Applications: Potential use in catalysis or as phosphodiesterase inhibitors due to phosphonate moieties.

Fluorinated Analogs

  • Example : Diethyl 6-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate (CAS: 951523-92-5) .
  • Key Differences :
    • Substituent Effects : Fluorine at position 6 enhances metabolic stability and binding affinity in drug design.
    • Synthesis : Introduced via electrophilic iodination followed by nucleophilic substitution or direct fluorination .

Imidazo-Pyrazolo-Pyridine Derivatives

  • Example : 2,7,9-Trisubstituted-3-(aryldiazenyl)-3H-imidazo[1′,2′:1,5]pyrazolo[3,4-b]pyridine .
  • Applications: Exhibits antitrypanosomal and anticancer activities due to purine analog properties .

Structural and Functional Insights

  • Ring Saturation : Saturated analogs (e.g., 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate) exhibit altered conformational flexibility and solubility compared to aromatic counterparts .
  • Spectroscopic Data :
    • Diethyl Ester : LC-MS (M+1 = 262) and NMR signals for ethyl groups (δ ~1.35 ppm for CH₃, δ ~4.05 ppm for CH₂) .
    • Dimethyl Ester : ¹H-NMR (CDCl₃) δ 8.52 (d, 1H), 3.95 (s, 3H) ; LC-MS (M+1 = 235) .

Biological Activity

Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₄N₂O₄ and features a fused ring system combining pyrazole and pyridine structures. The compound is characterized by two carboxylate groups esterified with ethyl groups at the 2 and 3 positions. Its unique structural configuration contributes to its biological activity and potential applications in drug development.

Target Proteins:
The biological activity of this compound is believed to involve interactions with specific protein targets. Molecular docking studies suggest that similar compounds can effectively bind to various kinases involved in cell signaling pathways.

Mode of Action:
Research indicates that this compound may exhibit anticancer properties by inhibiting key regulatory proteins in cell cycle progression. For instance, it has been suggested that compounds with a similar core structure can act as selective inhibitors of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (Trks), which are critical in cancer biology .

Antimicrobial Properties

This compound has shown promising antimicrobial activity. Studies have indicated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has been explored for its anticancer properties. In vitro studies have demonstrated significant inhibitory effects on cancer cell lines. For example, derivatives based on the pyrazolo core have been developed as potent inhibitors against Mycobacterium tuberculosis and other cancerous cells .

Case Studies

  • Anticancer Research : A study focusing on pyrazolo[1,5-a]pyrimidine derivatives highlighted their potential as selective CDK inhibitors. The investigation revealed that modifications at specific positions could enhance potency against cancer cells .
  • Antimicrobial Evaluation : Research conducted on various derivatives of this compound demonstrated its effectiveness against resistant bacterial strains. The results indicated a structure-activity relationship that could inform future drug design efforts aimed at combating antibiotic resistance .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC₁₃H₁₄N₂O₄Antimicrobial, Anticancer
Pyrazolo[1,5-a]pyrimidineC₉H₈N₄O₂Selective CDK inhibitor
Pyrazolo[1,5-a]pyrazineC₈H₈N₂Varies; less studied

Q & A

Basic: What is the optimized procedure for synthesizing diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate?

Methodological Answer:
The synthesis typically involves cyclocondensation of pyridine-1-ium-1-amine iodide with diethyl acetylenedicarboxylate (diethyl but-2-ynedioate) in dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃) at 0–25°C. Key steps include:

  • Slow addition of diethyl acetylenedicarboxylate to avoid exothermic side reactions.
  • Stirring at room temperature for 12–18 hours to ensure complete cyclization .
  • Purification via column chromatography (e.g., EtOAc/petroleum ether) to isolate the product, yielding ~43–76% depending on ester substituents .
    Data Table:
ParameterConditions/ResultsSource
SolventDMF
BaseK₂CO₃ (1.4–1.5 equiv.)
Reaction Time12–18 hours
Yield43–76%
PurificationColumn chromatography (EtOAc/petroleum ether)

Basic: How is this compound characterized spectroscopically?

Methodological Answer:

  • 1H-NMR : Peaks at δ 8.52 (d, 1H, aromatic), 4.05–4.20 (q, 4H, ethyl ester), and 1.20–1.40 (t, 6H, CH₃) confirm the ethyl ester groups and aromatic protons .
  • LC-MS : Molecular ion peak at m/z 277.1 ([M+H]⁺) for C₁₃H₁₄N₂O₄ .
  • 13C-NMR : Signals at ~165–170 ppm (ester carbonyls) and 110–150 ppm (aromatic carbons) .
    Note : Compare with dimethyl analogs (e.g., δ 3.89–4.05 for methyl esters in ).

Advanced: How can regioselectivity challenges during iodination or sulfonation of the pyrazolo[1,5-a]pyridine core be addressed?

Methodological Answer:
Regioselectivity in electrophilic substitutions (e.g., iodination at position 3) is influenced by:

  • Directing Groups : Ester groups at positions 2 and 3 act as meta-directors. Use N-iodosuccinimide (NIS) in acetonitrile at 40°C to favor C-3 substitution .
  • Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) improve selectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) for advanced functionalization .
    Data Contradiction Analysis : notes Bredt’s rule violations in alternative cyclization pathways; confirm regiochemistry via NOESY or X-ray crystallography .

Advanced: How to troubleshoot low yields (<50%) in the hydrolysis of diethyl esters to dicarboxylic acids?

Methodological Answer:
Low yields arise from incomplete hydrolysis or side reactions (e.g., decarboxylation). Optimize by:

  • Acid Choice : Use concentrated H₂SO₄ (not HCl) to prevent ester cleavage .
  • Temperature Control : Heat at 110°C for 24 hours to ensure complete reaction .
  • Neutralization : Quench with 10% NaOH (pH 8–9) to precipitate the dicarboxylic acid .
    Comparative Data : Dimethyl analogs achieve 78.6% hydrolysis yield under similar conditions .

Advanced: What strategies resolve contradictory spectral data (e.g., unexpected NOE correlations or mass fragments)?

Methodological Answer:

  • NOE Analysis : Confirm spatial proximity of protons (e.g., between H-6 and H-8 in fused rings) to validate regiochemistry .
  • HRMS Validation : Compare experimental vs. calculated m/z (e.g., 550.0978 vs. 550.0816 in ) to identify isotopic or adduct interference.
  • X-ray Crystallography : Definitive structural confirmation, as applied in for pyrazolo[1,5-a]pyridine derivatives .

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with EtOAc/petroleum ether (2:8) for optimal separation .
  • Recrystallization : Hexane/ethyl acetate mixtures yield high-purity crystals (e.g., 96% purity in ).

Advanced: How to design multi-step syntheses of pyrazolo[1,5-a]pyridine-based heterocycles (e.g., imidazopyrimidones)?

Methodological Answer:

  • Sequential Functionalization : Start with diethyl ester, proceed to iodination (step 4 in ), then cross-coupling (e.g., Sonogashira or Buchwald-Hartwig) .
  • Cyclization : Use microwave-assisted reactions (e.g., 80°C, 12 hours) to form fused rings, as in ’s pyrazolopyrimidines .

Advanced: How to analyze failed cyclization attempts (e.g., during pyrazolopyridopyridazine synthesis)?

Methodological Answer:

  • Mechanistic Insight : Hydrazine-mediated cyclization failures ( ) may result from steric hindrance. Switch to acetic acid as a solvent for acid-catalyzed pathways .
  • Alternative Reagents : Use in situ-generated acylhydrazides instead of direct hydrazine addition .

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